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Compound of Interest

Compound Name:
[(Thiophene-2-carbonyl)-amino]-

acetic acid

Cat. No.: B1361314 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

[(Thiophene-2-carbonyl)-amino]-acetic acid, also known as N-(2-thenoyl)glycine. This

compound is of interest in medicinal chemistry and drug development, making its thorough

characterization essential. This document presents a summary of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized

experimental protocols for data acquisition.

Core Spectroscopic Data
The following tables summarize the key quantitative data for [(Thiophene-2-carbonyl)-
amino]-acetic acid, providing a clear reference for its structural identification and verification.

Table 1: Mass Spectrometry Data

Property Value

Molecular Formula C₇H₇NO₃S

Molecular Weight 185.2 g/mol

Exact Mass 185.014664 g/mol

Primary Ion [M+H]⁺ or [M-H]⁻ depending on mode
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Table 2: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Multiplicity Assignment

~7.8 dd Thiophene H5

~7.5 dd Thiophene H3

~7.1 dd Thiophene H4

~9.0 (broad) s Amide NH

~4.2 d Methylene CH₂

~12.5 (broad) s Carboxylic Acid OH

Note: Predicted values are based on the analysis of structurally similar compounds. Actual

experimental values may vary based on solvent and other experimental conditions.

Table 3: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~171 Carboxylic Acid C=O

~162 Amide C=O

~138 Thiophene C2

~132 Thiophene C5

~129 Thiophene C3

~128 Thiophene C4

~42 Methylene CH₂

Note: Predicted values are based on the analysis of structurally similar compounds. Actual

experimental values may vary based on solvent and other experimental conditions.

Table 4: IR Spectroscopic Data (Characteristic Absorptions)
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Wavenumber (cm⁻¹) Assignment

3400-2500 (broad) O-H stretch (Carboxylic Acid)

~3300 N-H stretch (Amide)

~1720 C=O stretch (Carboxylic Acid)

~1640 C=O stretch (Amide I)

~1540 N-H bend (Amide II)

~1410, ~1250 C-O stretch, O-H bend

~720 C-S stretch (Thiophene)

Experimental Protocols
The following are generalized methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a

proton frequency of 300 MHz or higher.

Sample Preparation: Approximately 5-10 mg of [(Thiophene-2-carbonyl)-amino]-acetic
acid is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with

appropriate pH adjustment). Tetramethylsilane (TMS) is typically used as an internal

standard.

Data Acquisition:

¹H NMR: Standard proton spectra are acquired with a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR: Proton-decoupled carbon spectra are acquired. Due to the lower natural

abundance and gyromagnetic ratio of ¹³C, a larger number of scans is typically required.

Infrared (IR) Spectroscopy
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

Solid State (KBr Pellet): A small amount of the solid sample is finely ground with dry

potassium bromide (KBr) and pressed into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

on the ATR crystal.

Data Acquisition: A background spectrum is recorded, followed by the sample spectrum. The

data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a chromatographic system such as

Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), although direct infusion

is also possible. High-resolution mass spectrometry (HRMS) is used to determine the exact

mass.

Ionization Techniques: Common ionization methods include Electrospray Ionization (ESI) or

Matrix-Assisted Laser Desorption/Ionization (MALDI).

Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass-to-

charge ratio (m/z) of the resulting ions is measured. Data can be acquired in either positive

or negative ion mode.

Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized chemical compound like [(Thiophene-2-carbonyl)-amino]-acetic acid.
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Caption: Spectroscopic Analysis Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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